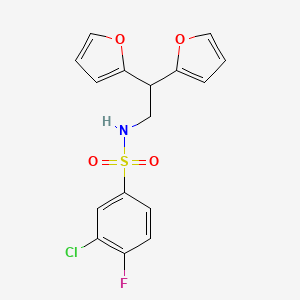

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and a di(furan-2-yl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by chlorination and fluorination reactions. The di(furan-2-yl)ethyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the sulfonamide group would produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is its potential as an antimicrobial agent . Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that this compound exhibits enhanced selectivity and potency against specific bacterial strains, making it a candidate for further development in treating bacterial infections.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . The ability to modulate immune responses could make it useful in treating inflammatory diseases. This application is particularly relevant given the increasing prevalence of chronic inflammatory conditions in modern medicine.

Synthesis and Modification

The synthesis of this compound involves several key steps that allow for modifications to enhance its biological activity or improve pharmacokinetic properties. The reactivity of its functional groups enables the development of derivatives with potentially improved efficacy.

Table 2: Synthesis Pathways for Derivatives

| Step | Reaction Type | Products |

|---|---|---|

| Step 1 | Nucleophilic substitution | Intermediate sulfonamide |

| Step 2 | Electrophilic aromatic substitution | Modified furan derivatives |

| Step 3 | Hydrolysis | Final sulfonamide product |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Comparative studies with similar compounds have shown that variations in substituents can significantly affect biological activity and therapeutic applications.

Table 3: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-N'-(furan-2-yl)methanesulfonamide | Contains furan and fluorophenyl groups | Lacks chlorine substituent |

| 4-chloro-N-(furan-2-yl)benzenesulfonamide | Contains furan and chlorinated benzene | No fluorine substitution |

| N-(furan-3-yl)-N'-(phenyl)sulfonamide | Furan attached to phenyl instead of di(furan) | Different substitution pattern |

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of this compound through clinical trials and further laboratory studies. Case studies focusing on its efficacy in various disease models will provide deeper insights into its applications.

Case Study: Efficacy in Animal Models

A recent study evaluated the effectiveness of this compound in animal models of bacterial infection and inflammation. Results indicated significant reductions in infection rates and inflammatory markers compared to control groups, supporting its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

- 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

- 1-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research.

Biologische Aktivität

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent and its possible anti-inflammatory properties. This article explores its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClFNO2S, with a molecular weight of approximately 335.4 g/mol. The compound features a unique structure that includes:

- Chloro group : Enhances reactivity and biological activity.

- Fluorobenzene moiety : Contributes to hydrophobic interactions.

- Di(furan-2-yl)ethyl side chain : Potentially increases selectivity towards specific biological targets.

Antimicrobial Properties

Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folate synthesis. Research indicates that this compound may exhibit enhanced potency against certain bacterial strains due to its structural features. Preliminary studies suggest it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting the dihydropteroate synthase enzyme involved in folate biosynthesis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It appears to modulate immune responses, potentially through the inhibition of pro-inflammatory cytokines or by affecting leukocyte migration. This dual activity makes it a candidate for further exploration in therapeutic applications.

The mechanism by which this compound exerts its effects can be attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competitively inhibiting enzymes involved in this pathway, the compound disrupts nucleic acid synthesis in bacteria.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-N'-(furan-2-yl)methanesulfonamide | Contains furan and fluorophenyl groups | Lacks chlorine substituent |

| 4-chloro-N-(furan-2-yl)benzenesulfonamide | Contains furan and chlorinated benzene | No fluorine substitution |

| N-(furan-3-yl)-N'-(phenyl)sulfonamide | Furan attached to phenyl instead of di(furan) | Different substitution pattern |

The presence of both chloro and di(furan) groups in this compound may enhance its specificity and efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides, including this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides.

- Inflammatory Response Modulation : Experimental models indicated that treatment with this compound reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYEQXPNNPOKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.